molecular formula C10H6ClF3N4O B2956066 4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone CAS No. 338420-22-7

4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone

Cat. No. B2956066
CAS RN: 338420-22-7
M. Wt: 290.63
InChI Key: YUVWQGAGIKXRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom. The molecule also has a pyridine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

Trifluoromethylpyridines, which are key structural motifs in this compound, are used in the synthesis of various active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic due to their unique physicochemical properties and biological activities . Various methods of synthesizing related compounds, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, have been reported .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines are diverse and depend on the specific compound and reaction conditions . These compounds are used as intermediates in the synthesis of several crop-protection products .

Scientific Research Applications

Role in FDA-Approved Drugs

This compound is part of the trifluoromethyl (TFM, -CF3) group, which is found in many FDA-approved drugs . The TFM group is one of the pharmacophores in 19 FDA-approved drugs over the past 20 years . The unique properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the pharmacological activities of these drugs .

Antimicrobial Activity

Compounds synthesized with this structure have been evaluated for their antimicrobial activity against various organisms . These include E. coli, representing Gram-negative bacteria, S. aureus, representing Gram-positive bacteria, and C. albicans, representing fungi .

Role in Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the agrochemical industry . They are primarily used for crop protection from pests . Over 20 new TFMP-containing agrochemicals have acquired ISO common names .

Role in Pharmaceuticals

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Other Compounds

This compound can be used as an intermediate in the synthesis of other compounds . For example, it can react with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .

Role in Cancer Treatment

Some 1,3,5-triazines, which can be synthesized from this compound, display important biological properties . For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

properties

IUPAC Name

4-amino-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4O/c11-6-3-5(10(12,13)14)4-16-8(6)18-2-1-7(15)17-9(18)19/h1-4H,(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVWQGAGIKXRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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